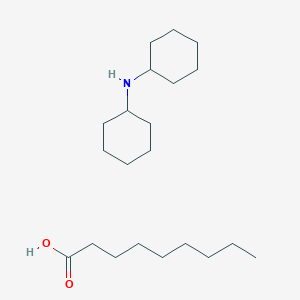

N-cyclohexylcyclohexanamine;nonanoic acid

Description

N-cyclohexylcyclohexanamine and nonanoic acid are two distinct chemical compoundsIt is a secondary amine with two cyclohexyl groups attached to a nitrogen atom It is a colorless oily liquid with an unpleasant, rancid odor .

Properties

CAS No. |

41601-13-2 |

|---|---|

Molecular Formula |

C21H41NO2 |

Molecular Weight |

339.6 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;nonanoic acid |

InChI |

InChI=1S/C12H23N.C9H18O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-3-4-5-6-7-8-9(10)11/h11-13H,1-10H2;2-8H2,1H3,(H,10,11) |

InChI Key |

SWQGLEHCTNZSJT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)O.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

N-cyclohexylcyclohexanamine

N-cyclohexylcyclohexanamine can be synthesized through the hydrogenation of aniline in the presence of a nickel catalyst. The reaction involves the addition of hydrogen to the aromatic ring of aniline, resulting in the formation of cyclohexylamine, which is then further hydrogenated to form N-cyclohexylcyclohexanamine .

Nonanoic Acid

Nonanoic acid is produced industrially by the ozonolysis of oleic acid. This process involves the cleavage of the double bonds in oleic acid by ozone, resulting in the formation of nonanoic acid and azelaic acid . Another method involves the dimerization and hydroesterification of 1,3-butadiene, followed by hydrogenation to yield esters of nonanoic acid .

Chemical Reactions Analysis

N-cyclohexylcyclohexanamine

N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-cyclohexylcyclohexanone.

Reduction: It can be reduced to form cyclohexylamine.

Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.

Nonanoic Acid

Nonanoic acid undergoes several types of reactions, such as:

Esterification: It reacts with alcohols to form esters, which are used as flavorings and fragrances.

Reduction: It can be reduced to form nonanol.

Oxidation: It can be oxidized to form nonanoic acid derivatives.

Scientific Research Applications

N-cyclohexylcyclohexanamine

N-cyclohexylcyclohexanamine is used in various scientific research applications, including:

Chemistry: It is used as a catalyst in organic synthesis and as a stabilizer for polymers.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Nonanoic Acid

Nonanoic acid has a wide range of applications, including:

Chemistry: It is used as a precursor in the synthesis of plasticizers and lubricants.

Biology: It is studied for its antimicrobial properties and its role in plant defense mechanisms.

Medicine: It is used in the formulation of topical medications and as an active ingredient in herbicides.

Mechanism of Action

N-cyclohexylcyclohexanamine

The mechanism of action of N-cyclohexylcyclohexanamine involves its interaction with various molecular targets, including enzymes and receptors. It acts as an inhibitor of certain enzymes, affecting their activity and leading to changes in cellular processes .

Nonanoic Acid

Nonanoic acid exerts its effects by disrupting the lipid bilayers of cell membranes, leading to cell lysis and death. It also inhibits the growth of various microorganisms by interfering with their metabolic pathways .

Comparison with Similar Compounds

N-cyclohexylcyclohexanamine

Similar compounds to N-cyclohexylcyclohexanamine include:

Cyclohexylamine: A primary amine with one cyclohexyl group.

Dicyclohexylamine: Another name for N-cyclohexylcyclohexanamine.

Nonanoic Acid

Similar compounds to nonanoic acid include:

Octanoic Acid: An eight-carbon fatty acid.

Decanoic Acid: A ten-carbon fatty acid.

N-cyclohexylcyclohexanamine and nonanoic acid are unique in their structures and properties, making them valuable in various scientific and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.